Biorobin

概要

準備方法

ビオロビンは、通常、植物源から抽出されます。 調製方法は、アカシア(エンジュ)などの植物の樹皮からの溶媒抽出法です。 . 抽出過程には、精製や結晶化などの工程が含まれており、純粋な形で化合物を得ることができます。 工業生産方法は、研究や商業利用のために化合物の安定供給を確保するため、大規模な抽出および精製プロセスを含む場合があります。 .

化学反応の分析

ビオロビンは、以下を含む様々な化学反応を起こします。

酸化: ビオロビンは酸化されて、異なる酸化生成物を形成する可能性があり、それらは異なる生物活性を有する可能性があります。

還元: 還元反応は、ビオロビンの構造を改変することができ、その生物学的特性を変える可能性があります。

置換: ビオロビンは、官能基が他の基に置換される置換反応を起こすことができ、ユニークな特性を持つ新しい誘導体の形成につながります。

これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、および様々な触媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬および条件によって異なります。

科学研究の応用

ビオロビンは、以下を含む幅広い科学研究の応用範囲を持っています。

化学: ビオロビンは、フラボノイド化学とその誘導体の研究においてモデル化合物として使用されます。

生物学: ビオロビンの抗酸化および抗炎症作用は、細胞保護や炎症に関連する研究において、生物学研究における貴重な化合物となっています。

科学的研究の応用

Medicinal Applications

1.1 Antiviral Properties

Recent studies have demonstrated that Biorobin exhibits significant antiviral activity, particularly against SARS-CoV-2. Molecular docking studies revealed that this compound has a binding energy of −8.17 kcal/mol with the main protease of the virus, indicating its potential as a therapeutic agent in combating COVID-19 . The favorable binding energy suggests that this compound could effectively inhibit viral replication by targeting critical enzymes involved in the virus's life cycle.

1.2 Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In vitro studies indicate that it can inhibit the release of pro-inflammatory cytokines such as IL-8 and TNF-α, which are pivotal in inflammatory responses . This property positions this compound as a candidate for developing treatments for inflammatory diseases.

This compound's applications extend into industrial biotechnology, where it can be utilized in bioprocessing and biomanufacturing. Its role as a biocatalyst or bioactive compound can enhance production processes or lead to the development of novel bioproducts.

Case Study: Bioprocess Optimization

In a case study focusing on bioprocess optimization, this compound was incorporated into fermentation processes aimed at producing bioactive compounds from plant sources. The results indicated improved yields and efficiency, showcasing this compound's utility in industrial applications .

Environmental Applications

This compound's properties may also lend themselves to environmental applications, particularly in bioremediation efforts where phytochemicals are employed to detoxify contaminated environments.

Case Study: Phytoremediation Potential

Research highlighted the potential of using this compound in phytoremediation strategies aimed at soil contaminated with heavy metals. The compound's ability to enhance plant growth and resilience under stress conditions suggests it could facilitate the uptake and detoxification of pollutants .

作用機序

ビオロビンは、様々な分子標的および経路を通じてその効果を発揮します。 ビオロビンは、細胞シグナル伝達経路を妨害することにより、ヒトリンパ球の増殖を有意に抑制します。 . ビオロビンの抗酸化作用は、細胞を酸化ストレスから保護するのに役立ち、その抗炎症作用は、炎症性メディエーターの活性を調節することにより、炎症を軽減します。 .

類似化合物との比較

ビオロビンは、以下のような他のフラボノイド化合物に似ています。

ケンフェロール: 抗酸化および抗炎症作用が類似したフラボノイド。

ケルセチン: 強力な抗酸化作用で知られる別のフラボノイド。

ルチン: 抗酸化および抗炎症作用を有するフラボノイド配糖体。

ビオロビンを際立たせているのは、そのユニークなグリコシド結合であり、これが、その独特の生物活性と潜在的な治療用途に貢献している可能性があります。 .

生物活性

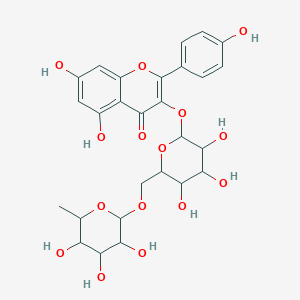

Biorobin, scientifically known as Kaempferol 3-O-robinobioside, is a flavonoid compound recognized for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 594.518 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Melting Point | 221-223 °C |

| Boiling Point | 941.7 ± 65.0 °C at 760 mmHg |

| Flash Point | 312.8 ± 27.8 °C |

This compound's structure and properties indicate its potential for various biological interactions, particularly in modulating immune responses and exhibiting antioxidant activities.

Antiproliferative Effects

This compound has been shown to significantly inhibit the proliferation of human lymphocytes in vitro, with an IC50 value of approximately 25 mg/mL . This suggests a potential role in modulating immune responses, which could be beneficial in conditions characterized by excessive lymphocyte proliferation, such as autoimmune diseases.

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are critical in combating oxidative stress-related conditions. Research indicates that flavonoids like this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby reducing oxidative damage in cells .

Cytotoxicity

This compound's cytotoxic effects have been explored in various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways, although the exact mechanisms remain to be fully elucidated. The inhibition of C-ABL kinase, a target involved in cell cycle regulation and apoptosis, has been suggested as a potential mechanism of action .

Case Studies

- In Vitro Studies on Lymphocyte Proliferation

-

Antioxidant Effects on Skin Cells

- In a study examining the effects of various flavonoids on HaCaT cells (human keratinocytes), this compound was found to enhance SOD and GSH-Px activities while decreasing malondialdehyde (MDA) levels, indicating reduced oxidative stress . This suggests its potential utility in dermatological applications.

- Cancer Cell Line Studies

This compound's biological activities can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting specific kinases such as C-ABL, this compound can affect cell signaling pathways that regulate proliferation and apoptosis.

- Antioxidant Defense Enhancement : The compound enhances the body's antioxidant defenses by increasing the activity of key enzymes involved in mitigating oxidative damage.

- Modulation of Immune Responses : Its ability to inhibit lymphocyte proliferation suggests a role in regulating immune responses, potentially beneficial in autoimmune conditions or during inflammatory responses.

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTATXGUCZHCSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17297-56-2 | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | Biorobin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is biorobin and where is it found?

A1: this compound is a flavonoid glycoside. It is found in various plants, including Vaccinium vitis-idaea (lingonberry) [], Vangueria agrestis [], and Robinia viscosa [].

Q2: Has this compound shown potential for treating any specific diseases?

A2: While research is ongoing, one study identified this compound as a potential multi-target ligand against SARS-CoV-2, the virus responsible for COVID-19 []. It showed strong binding affinity to the main protease (MPro) of the virus, a key enzyme for viral replication []. Additionally, this compound demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology or cosmetic formulations [].

Q3: Are there any other potential targets for this compound in the context of viral infections?

A4: Research indicates that this compound may also bind to other crucial targets in SARS-CoV-2 infection, namely the human angiotensin-converting enzyme 2 (hACE-2) and RNA-dependent RNA polymerase (RdRp) []. This multi-target binding ability makes this compound an intriguing candidate for further investigation as a potential antiviral agent.

Q4: What are the challenges in developing this compound as a potential therapeutic agent?

A4: Despite its potential, several challenges need to be addressed before this compound can be considered for therapeutic development. These include:

Q5: What analytical techniques are commonly used to study this compound?

A7: Researchers often employ techniques like ultra-performance liquid chromatography-triple quadrupole-mass spectrometry (UPLC-TQ-MS/MS) for the identification and quantification of this compound in plant extracts []. Additionally, computational tools like molecular docking are used to study its interactions with potential drug targets [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。